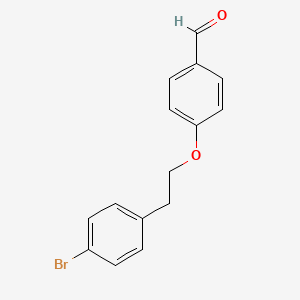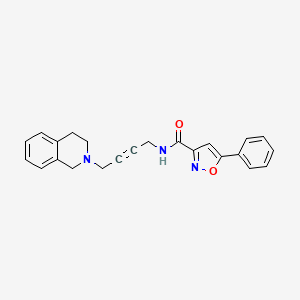
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound known for its unique structure, combining features of both isoxazole and dihydroisoquinoline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method begins with the synthesis of 5-phenylisoxazole-3-carboxylic acid, followed by coupling with a but-2-yn-1-yl group and concluding with the introduction of the dihydroisoquinoline moiety. Key reaction conditions include:
Solvents: : Dimethylformamide (DMF), Dichloromethane (DCM)
Catalysts: : Palladium-based catalysts for coupling reactions
Temperatures: : Typically range between 60-100°C, depending on the specific step
Reagents: : A variety of reagents including bases like sodium hydride (NaH) and acids like hydrochloric acid (HCl)
Industrial Production Methods
Industrial-scale production may employ more efficient and cost-effective processes, leveraging continuous flow chemistry techniques and automated synthesis to enhance yield and purity.
化学反应分析
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide undergoes several types of reactions:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions to modify specific moieties within the molecule.
Substitution: : Particularly nucleophilic substitutions at specific sites of the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: : Lithium aluminium hydride (LiAlH4), Hydrogenation (H2 with Pd/C)
Substitution: : Use of organolithium or Grignard reagents
Major Products Formed
Oxidation: : Can yield carboxylic acids or ketones.
Reduction: : Typically leads to secondary or tertiary amines.
Substitution: : Varied products depending on the nucleophile used.
科学研究应用
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide has several research applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential bioactivity, including enzyme inhibition.
Medicine: : Explored as a lead compound in drug discovery, particularly for its potential anti-cancer properties.
Industry: : Used in materials science for developing novel polymers and materials with specific properties.
作用机制
The mechanism of action for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide involves interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or interacting with receptor sites on cell membranes, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: : These compounds share the isoxazole core but differ in attached functional groups.
Dihydroisoquinoline Derivatives: : These compounds have a similar dihydroisoquinoline structure but may lack the isoxazole moiety.
Phenylisoxazole Carboxamides: : Structurally similar but without the specific modifications present in the compound of interest.
Uniqueness
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide's uniqueness lies in its combination of isoxazole and dihydroisoquinoline groups, offering a distinct set of chemical properties and potential biological activities.
This detailed account highlights the intriguing aspects of this compound, showcasing its synthetic complexity, versatile reactivity, and broad applicability in scientific research and industry.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(21-16-22(28-25-21)19-9-2-1-3-10-19)24-13-6-7-14-26-15-12-18-8-4-5-11-20(18)17-26/h1-5,8-11,16H,12-15,17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJMDAGQFOPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)
![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)
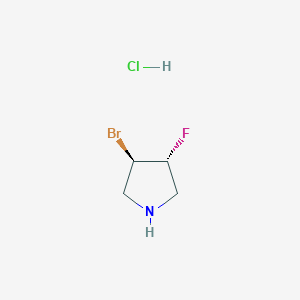
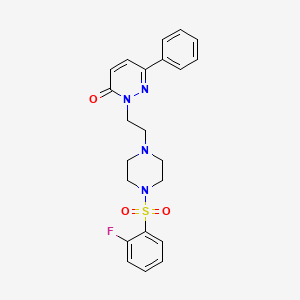
![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)
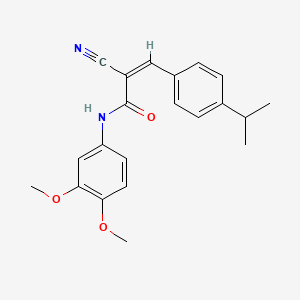
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)
![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)
![N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2883959.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2883961.png)
